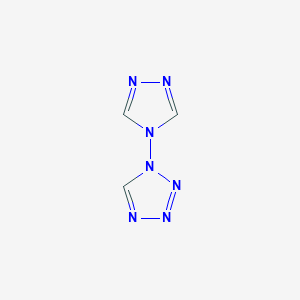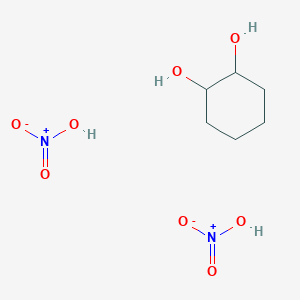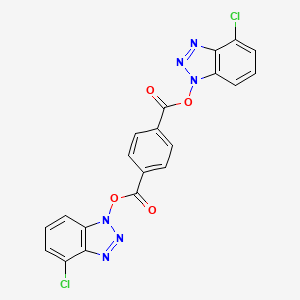
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate is a compound that features a benzene ring substituted with two 4-chlorobenzotriazol-1-yl groups and two carboxylate groups. This compound is part of the benzotriazole family, known for its versatile applications in various fields due to its unique physicochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-chlorobenzotriazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the benzotriazole ring .
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its benzotriazole moiety. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its electron-withdrawing properties can modulate the reactivity of adjacent functional groups, leading to diverse biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(1H-1,2,4-triazol-1-yl)benzene: Similar in structure but with triazole rings instead of benzotriazole.
1,4-Bis(imidazole-1-yl)benzene: Contains imidazole rings instead of benzotriazole.
Uniqueness
Bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate is unique due to the presence of the 4-chlorobenzotriazol-1-yl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in coordination chemistry and material science .
Eigenschaften
Molekularformel |
C20H10Cl2N6O4 |
|---|---|
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
bis(4-chlorobenzotriazol-1-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H10Cl2N6O4/c21-13-3-1-5-15-17(13)23-25-27(15)31-19(29)11-7-9-12(10-8-11)20(30)32-28-16-6-2-4-14(22)18(16)24-26-28/h1-10H |
InChI-Schlüssel |
WEUMBYWTOJOSSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=NN2OC(=O)C3=CC=C(C=C3)C(=O)ON4C5=C(C(=CC=C5)Cl)N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


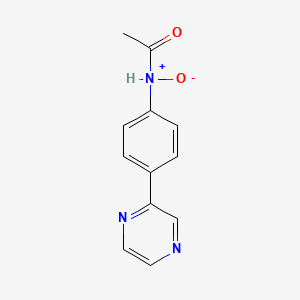

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

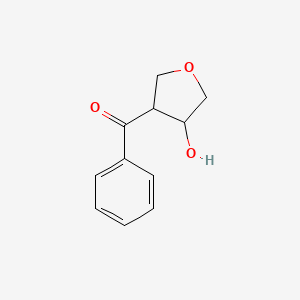

![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
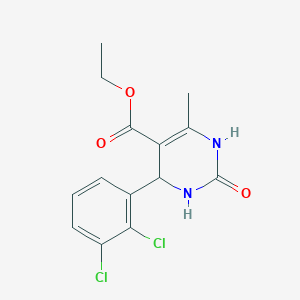
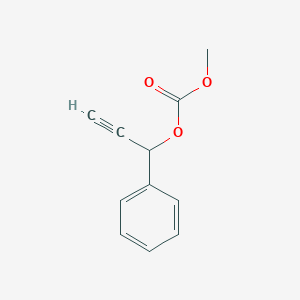
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
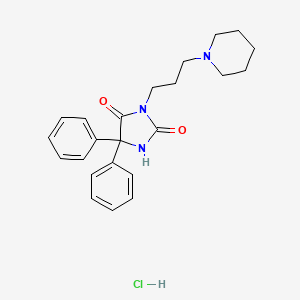
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
